6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
Description
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of dihydroisoquinoline, sulfonyl, and chromenone moieties
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-16-6-7-17-15(10-16)11-18(19(21)25-17)26(22,23)20-9-8-13-4-2-3-5-14(13)12-20/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPCGMQYDEWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by sulfonylation and cyclization reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
Uniqueness
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-6-methoxy-2H-chromen-2-one is unique due to its combination of dihydroisoquinoline, sulfonyl, and chromenone moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
6-Methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a cholinesterase inhibitor and its implications in neuroprotection and cancer treatment.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include:
- A methoxy group at the 6th position.
- A sulfonyl group attached to the tetrahydroisoquinoline core.
- A chromenone backbone which contributes to its biological activity.
The molecular formula for this compound is with a molecular weight of 245.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H12FNO3S |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one |
| CAS Number | 2411299-35-7 |
The biological activity of 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins (e.g., serine or cysteine), which inhibits enzyme activity. This mechanism is particularly relevant for cholinesterase inhibition, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating acetylcholine levels in the brain. In vitro studies have shown that sulfonamide derivatives can improve cognitive function and protect neurons from damage.
Anticancer Activity
The compound has also shown promise in cancer research. For instance, studies on related tetrahydroisoquinoline derivatives have demonstrated significant cytotoxicity against various human tumor cell lines (A549, KB, DU145) with GI50 values indicating potent activity . The mechanism involves inhibition of tubulin polymerization and disruption of the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .
Case Studies and Research Findings
-
Cholinesterase Inhibition
- A study indicated that derivatives similar to 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one exhibited significant inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for Alzheimer's disease.
- Antiproliferative Activity
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
